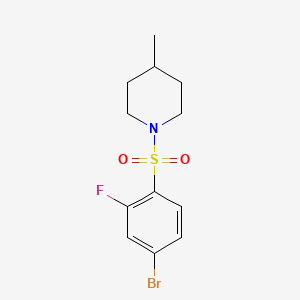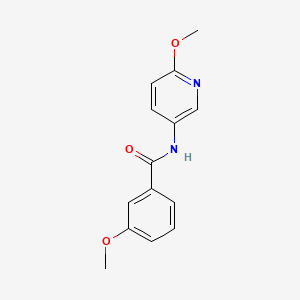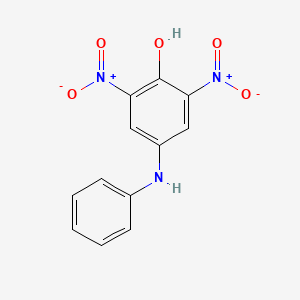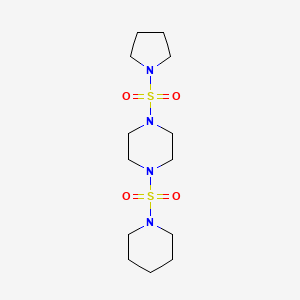![molecular formula C16H21N5O2S B603642 N-{[6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine CAS No. 1269104-35-9](/img/structure/B603642.png)
N-{[6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo[3,4-b][1,3,4]thiadiazole core, which is a fused heterocyclic system, and a dimethoxyphenyl group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine typically involves the following steps:
Formation of the Triazolothiadiazole Core: The triazolothiadiazole core can be synthesized by the cyclization of appropriate thiosemicarbazides with hydrazine derivatives under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Ethylethanamine Moiety: The final step involves the alkylation of the triazolothiadiazole intermediate with ethylethanamine under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the triazolothiadiazole core, potentially leading to the opening of the heterocyclic ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-{[6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including antitubercular activity.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit shikimate dehydrogenase, an enzyme involved in the biosynthesis of chorismate, a precursor for aromatic amino acids . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the same core structure but differ in the substituents attached to the triazolothiadiazole ring.
Dimethoxyphenyl Derivatives: Compounds with similar dimethoxyphenyl groups but different core structures.
Uniqueness
N-{[6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine is unique due to its specific combination of the triazolothiadiazole core and the dimethoxyphenyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit shikimate dehydrogenase makes it a promising candidate for the development of new antitubercular agents .
Eigenschaften
CAS-Nummer |
1269104-35-9 |
|---|---|
Molekularformel |
C16H21N5O2S |
Molekulargewicht |
347.4g/mol |
IUPAC-Name |
N-[[6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H21N5O2S/c1-5-20(6-2)10-13-17-18-16-21(13)19-15(24-16)11-8-7-9-12(22-3)14(11)23-4/h7-9H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
WIYJKIROWSPXQX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-cyano-2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B603559.png)
![2-(4-methoxyphenyl)-N-[(3-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B603560.png)
![Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}benzoate](/img/structure/B603562.png)









![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B603581.png)
![1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B603582.png)
